2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and a fluorobenzyl moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced through sulfonation reactions, often using chlorosulfonic acid or sulfonyl chlorides. The final step involves the coupling of the thiazole-sulfonamide intermediate with 4-fluorobenzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors in ensuring efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and sulfonamide group can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced at the sulfonamide group or the thiazole ring using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide
- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-chlorobenzyl)acetamide
- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-bromobenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorobenzyl group, which can influence its reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S2/c19-13-3-7-16(8-4-13)28(25,26)23-18-22-15(11-27-18)9-17(24)21-10-12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZYCHMMGJROIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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